

Application Notes and Protocols for Oral Administration of PF-06409577 in Mice

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Compound of Interest

Compound Name: PF-06409577

Cat. No.: B609977

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Introduction

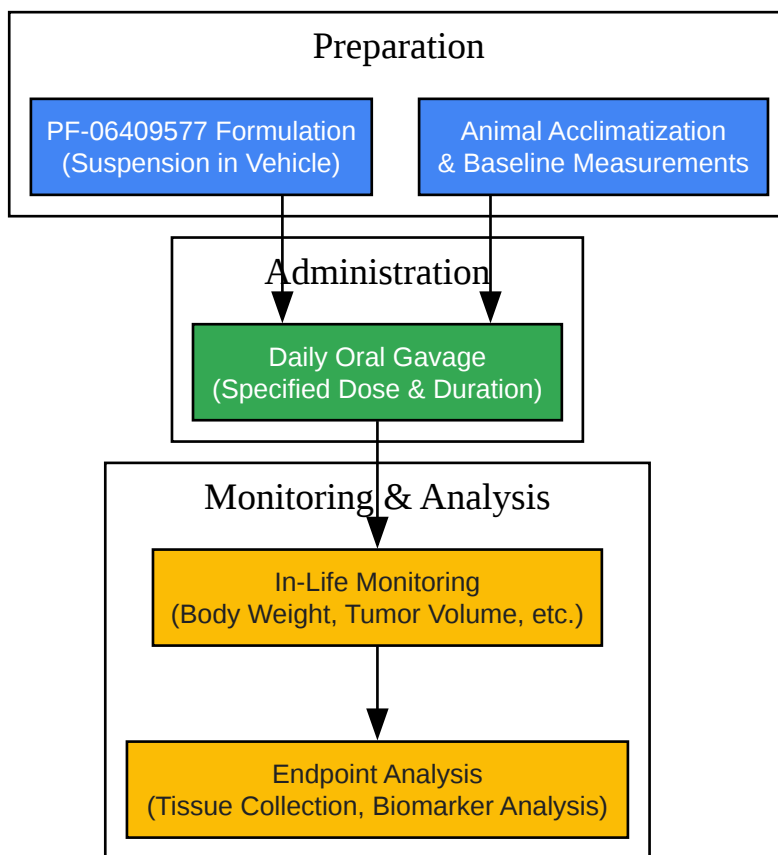
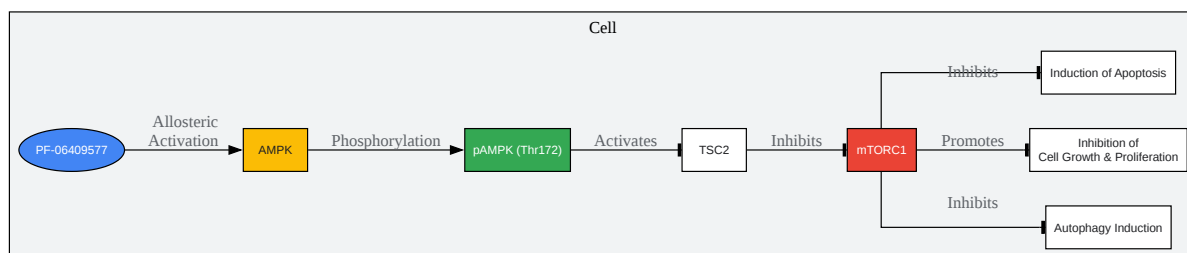
PF-06409577 is a potent, selective, and orally bioavailable small-molecule activator of AMP-activated protein kinase (AMPK).[1][2][3] As a direct activator, it allosterically binds to AMPK subunits, leading to robust and sustained activation.[2] Specifically, **PF-06409577** activates AMPK isoforms $\alpha 1\beta 1\gamma 1$ and $\alpha 2\beta 1\gamma 1$ with high potency.[1] This activation of AMPK, a central regulator of cellular energy metabolism, has shown therapeutic potential in various preclinical models, including those for diabetic nephropathy, osteosarcoma, non-alcoholic fatty liver disease (NAFLD), and sickle cell disease.[2][4][5][6] These notes provide a comprehensive overview of the oral administration protocols for **PF-06409577** in mice based on published studies.

Mechanism of Action

PF-06409577 directly activates AMPK by binding to its subunits, leading to the phosphorylation of the α subunit at Threonine-172.[2] This activation initiates a signaling cascade that plays a crucial role in regulating cellular energy homeostasis. One of the key downstream effects of AMPK activation is the inhibition of the mammalian target of rapamycin complex 1 (mTORC1) pathway, which is pivotal in cell growth, proliferation, and survival.[2][7] The activation of AMPK

and subsequent inhibition of mTORC1 can lead to various cellular responses, including the induction of autophagy and the downregulation of receptor tyrosine kinases.[2][7]

Signaling Pathway Diagram



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